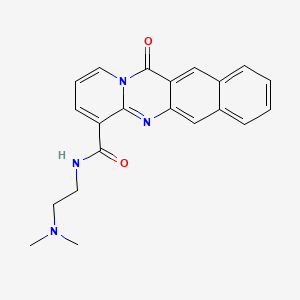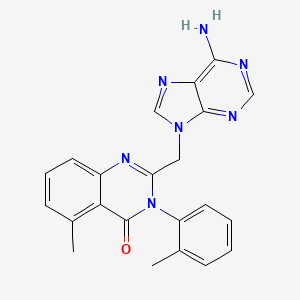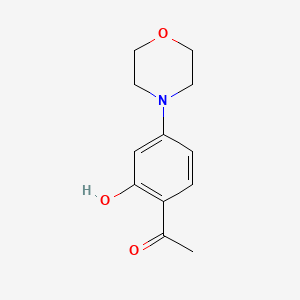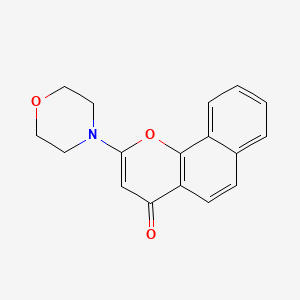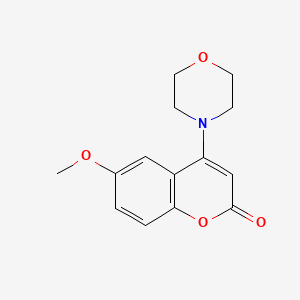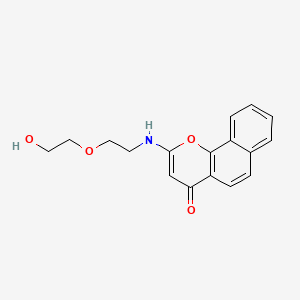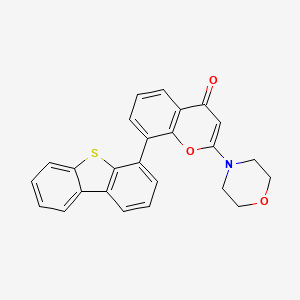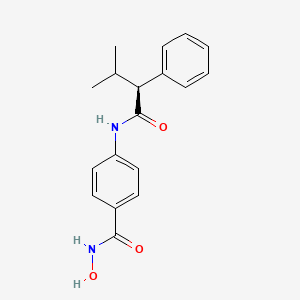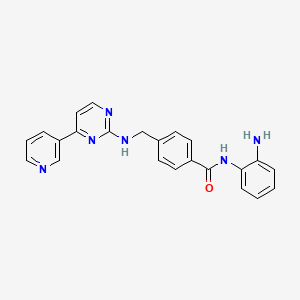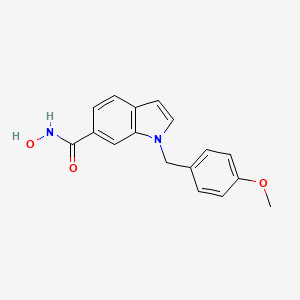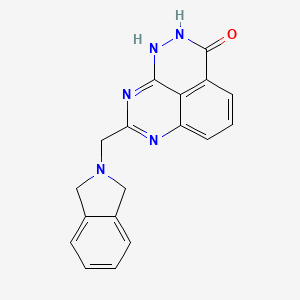
E7449
Descripción general
Descripción
E7449 es un inhibidor de molécula pequeña biodisponible por vía oral que se dirige a la actividad enzimática de la poli (ADP-ribosa) polimerasa 1 y la poli (ADP-ribosa) polimerasa 2. También inhibe la tankirasa 1 y la tankirasa 2, que son reguladores importantes de la señalización canónica Wnt/β-catenina . Este compuesto ha mostrado potencial en el tratamiento de tumores deficientes en reparación del ADN y se ha evaluado en estudios clínicos para su eficacia y seguridad .
Aplicaciones Científicas De Investigación
E7449 tiene varias aplicaciones de investigación científica:
Tratamiento del cáncer: This compound ha mostrado una actividad antitumoral significativa en xenotrasplantes deficientes en BRCA y se ha evaluado en estudios clínicos para su eficacia en el tratamiento de tumores sólidos avanzados
Potenciación de la quimioterapia: This compound aumenta la citotoxicidad de la quimioterapia y la radioterapia, lo que lo convierte en un posible candidato para la terapia combinada.
Inhibición de la señalización Wnt:
Mecanismo De Acción
E7449 ejerce sus efectos al inhibir la actividad enzimática de la poli (ADP-ribosa) polimerasa 1 y la poli (ADP-ribosa) polimerasa 2, así como la tankirasa 1 y la tankirasa 2. Esta inhibición deteriora la reparación del daño del ADN y atrapa la poli (ADP-ribosa) polimerasa 1 en el ADN dañado, aumentando la citotoxicidad. Además, this compound inhibe la señalización Wnt/β-catenina al estabilizar las proteínas axina y tankirasa, lo que lleva a la desestabilización de β-catenina .
Análisis Bioquímico
Biochemical Properties
E7449 inhibits the enzymatic activity of PARP1 and PARP2 .
Cellular Effects
This compound has shown significant antitumor activity in BRCA-deficient xenografts . It also inhibited Wnt/β-catenin signaling in colon cancer cell lines, likely through TNKS inhibition .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PARP enzymatic activity and additionally trapping PARP1 onto damaged DNA . This mechanism has been shown to augment cytotoxicity .
Temporal Effects in Laboratory Settings
This compound has shown to have a pharmacodynamic effect on Wnt target genes observed in tumors . It lacked single agent antitumor activity in vivo .
Dosage Effects in Animal Models
In an in vivo survival model of acute myeloid leukemia (AML), daily dosing of this compound at 100 mg/kg resulted in statistically significant anticancer activity . This decrease in leukemic load also translated into a statistically significant survival benefit in this compound treated mice .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to DNA repair and Wnt/β-catenin signaling .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that this compound is not a substrate for P-glycoprotein (P-gp) transport .
Subcellular Localization
Given its role as a PARP inhibitor, it is likely to be found in the nucleus where PARP1 and PARP2 exert their functions in DNA repair .
Métodos De Preparación
La síntesis de E7449 implica varios pasos:
Reacción inicial: Se agrega cloroacetonitrilo a una solución de ácido clorhídrico 4N en dioxano, manteniendo la temperatura interna por debajo de 30 °C. La solución resultante se agita durante 30 minutos a temperatura ambiente.
Formación de intermedio: Se agrega gota a gota una solución del compuesto inicial en dioxano, manteniendo la temperatura interna por debajo de 60 °C. La mezcla se calienta a 90 °C hasta que la reacción esté completa, luego se enfría y se filtra para obtener el producto intermedio.
Reacciones adicionales: El producto intermedio se hace reaccionar con diisopropiletilamina e hidrocloruro de isoindolina en dimetilformamida, manteniendo la temperatura interna por debajo de 30 °C. La mezcla se agita durante 16 horas, luego se agrega agua y se ajusta el pH a 6,0 utilizando ácido clorhídrico 6N.
Análisis De Reacciones Químicas
E7449 se somete a diversas reacciones químicas, que incluyen:
Inhibición de la actividad enzimática: This compound inhibe la actividad enzimática de la poli (ADP-ribosa) polimerasa 1 y la poli (ADP-ribosa) polimerasa 2, así como la tankirasa 1 y la tankirasa 2
Captura de PARP: This compound atrapa la poli (ADP-ribosa) polimerasa 1 en el ADN dañado, aumentando la citotoxicidad.
Inhibición de la señalización Wnt: This compound inhibe la señalización Wnt/β-catenina en las líneas celulares de cáncer de colon al estabilizar las proteínas axina y tankirasa, lo que da como resultado la desestabilización de β-catenina.
Comparación Con Compuestos Similares
E7449 se compara con otros inhibidores de la poli (ADP-ribosa) polimerasa como olaparib y niraparib. Si bien estos inhibidores también se dirigen a la poli (ADP-ribosa) polimerasa 1 y la poli (ADP-ribosa) polimerasa 2, this compound inhibe de forma única la tankirasa 1 y la tankirasa 2, lo que lo hace efectivo para inhibir la señalización Wnt/β-catenina . Esta doble inhibición diferencia a this compound de otros inhibidores de la poli (ADP-ribosa) polimerasa y proporciona beneficios terapéuticos adicionales.
Compuestos similares
- Olaparib
- Niraparib
- Talazoparib
Propiedades
IUPAC Name |
11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFSBHQQXIAQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC3=NC4=NNC(=O)C5=C4C(=CC=C5)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140964-99-3 | |
| Record name | E-7449 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140964993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2X-121 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2X-121 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X5A2QIA7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


